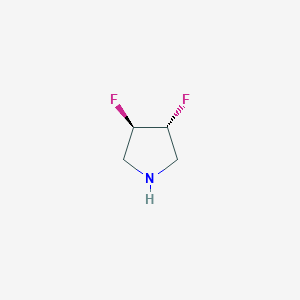

(3R,4R)-3,4-difluoropyrrolidine

Descripción general

Descripción

“(3R,4R)-3,4-difluoropyrrolidine” is a chemical compound with the CAS Number: 1279037-03-4 . It is also known as “this compound hydrochloride” and has a molecular weight of 143.56 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Medicinal Chemistry

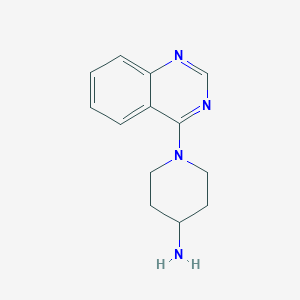

(3R,4R)-3,4-Difluoropyrrolidine and its derivatives are significant in enantioselective synthesis, a process crucial for creating compounds with specific configurations. They are used as building blocks in medicinal chemistry due to their ability to introduce chirality in molecules. For instance, a study reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable compound in medicinal chemistry, using (3R,4R)-3,4-dihydroxypyrrolidine derived from l-(+)-tartaric acid (Si et al., 2016).

Conformational Studies and Fluorine NMR

This compound derivatives have been utilized in conformational studies, especially in the context of fluoroprolines. These derivatives are used to minimize conformational bias, which is crucial when the natural proline conformation is significant. For instance, (3S,4R)-3,4-difluoroproline was introduced as a probe for fluorine NMR studies, demonstrating the unique conformational effects of individual fluorine atoms (Hofman et al., 2018).

Pharmaceutical Development

The synthesis of specific (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, a type of this compound derivative, has led to the development of inhibitors with therapeutic potential. A notable example is the discovery of a factor Xa inhibitor, which exhibits selectivity against serine proteases and pharmacokinetic properties making it a clinical candidate (Anselm et al., 2010).

Catalytic Asymmetric Synthesis

Enantiopure trans-3,4-difluoropyrrolidines have been synthesized by introducing fluorine at both centers in a single operation. These compounds have been utilized in catalytic asymmetric synthesis, showcasing their importance in creating chiral molecules, a critical aspect of drug design and synthesis (Marson & Melling, 2005).

Anion Recognition and Sensor Development

This compound derivatives have been used in the development of neutral anion receptors with augmented affinities and enhanced selectivities. This application is significant in sensor development and environmental monitoring, as demonstrated by the binding of anions such as fluoride and chloride with enhanced affinity by certain this compound-based compounds (Anzenbacher et al., 2000).

Radiochemistry and Radiopharmaceuticals

Radiopharmaceutical development, particularly for nuclear medicine applications, has utilized this compound derivatives. For instance, a study on technetium-99m-labeled radiopharmaceuticals involved (3R,4R)-3,4-di-(N-2-mercaptoethyl)-amino-pyrrolidines (P-BAT) as part of the ligand system for Tc-99m complexation (Zhuang et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

(3R,4R)-3,4-difluoropyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFTVEADDMICLE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681029 | |

| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863396-77-4 | |

| Record name | (3R,4R)-3,4-Difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

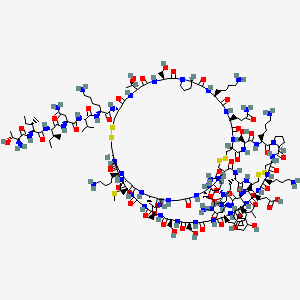

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

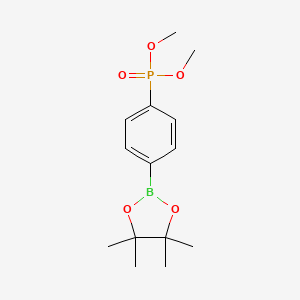

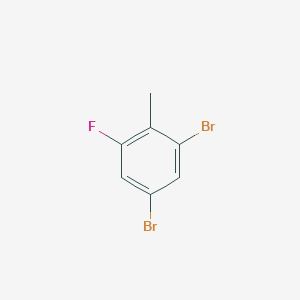

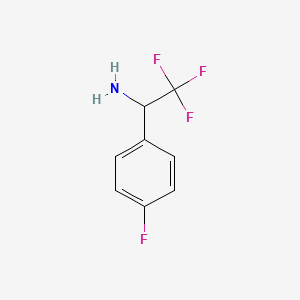

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)